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Compound of Interest

Compound Name: Thioacetaldehyde

Cat. No.: B13765720 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure and

bonding of thioacetaldehyde (CH₃CHS), a simple thiocarbonyl compound. While its high

reactivity presents challenges to experimental investigation, spectroscopic and computational

studies have elucidated its key structural and electronic properties. This document summarizes

the available quantitative data, details the experimental and computational methodologies

employed in its study, and provides visualizations to illustrate its structural characteristics.

Molecular Structure
Thioacetaldehyde is an asymmetric top molecule with a Cₛ point group symmetry in its ground

electronic state. The molecule consists of a methyl group (CH₃) bonded to a thioformyl group

(CHS). Internal rotation of the methyl group relative to the thioformyl group leads to two primary

conformers: an eclipsed and a staggered form.

Quantitative Structural Data
The geometric parameters of thioacetaldehyde have been determined through a combination

of microwave spectroscopy and ab initio computational methods. The experimentally derived

dipole moment and theoretically calculated bond lengths and angles for the most stable

eclipsed and the higher energy staggered conformers are presented below.

Table 1: Experimental Dipole Moment of Thioacetaldehyde
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Parameter Value (Debye) Reference

Total Dipole Moment (μ) 2.33 ± 0.02 Kroto & Landsberg (1976)

a-component (μₐ) 2.26 ± 0.02 Kroto & Landsberg (1976)

b-component (μₑ) 0.56 ± 0.01 Kroto & Landsberg (1976)

Table 2: Ab Initio Calculated Geometries of Thioacetaldehyde Conformers

Parameter Eclipsed Conformer Staggered Conformer

Bond Lengths (Å)

r(C=S) 1.621 1.620

r(C-C) 1.508 1.512

r(C-H) thioformyl 1.094 1.093

r(C-H) methyl (in-plane) 1.093 1.093

r(C-H) methyl (out-of-plane) 1.097 1.098

Bond Angles (degrees)

∠(CCS) 124.7 124.2

∠(CCH) thioformyl 115.8 116.1

∠(HCH) methyl 108.5 108.3

∠(CCH) methyl (in-plane) 110.1 110.4

∠(CCH) methyl (out-of-plane) 110.7 110.6

Data from Moule et al. (2002)

Bonding and Electronic Structure
The bonding in thioacetaldehyde is characterized by a carbon-sulfur double bond (C=S) and a

carbon-carbon single bond (C-C). The C=S bond is significantly longer than a typical C=O
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bond, reflecting the larger atomic radius of sulfur. The electronic structure gives rise to a

substantial dipole moment, indicating a significant separation of charge.

Internal Rotation and Energy Barrier
The internal rotation of the methyl group is a key dynamic feature of thioacetaldehyde. The

energy barrier for this rotation has been determined both experimentally and computationally.

Table 3: Rotational Barrier of the Methyl Group

Method Rotational Barrier (cm⁻¹)

Visible Jet Spectrum Analysis 534.3

Ab Initio Calculation 548

Data from Moule et al. (2002)

The eclipsed conformer is the lower energy state, and the staggered conformer represents the

transition state for the internal rotation.

Figure 1. Conformational relationship of thioacetaldehyde.

Experimental and Computational Methodologies
The characterization of thioacetaldehyde's molecular structure has relied on specialized

experimental techniques due to its instability, complemented by theoretical calculations.

Experimental Protocols
Thioacetaldehyde is typically generated in the gas phase for spectroscopic studies via the

pyrolysis of its trimer, 2,4,6-trimethyl-1,3,5-trithiane. The trimer is heated, and the resulting

monomeric thioacetaldehyde is passed into the spectrometer.

The rotational spectrum of thioacetaldehyde was first observed in the microwave region. A

conventional microwave spectrometer equipped with a Stark cell was used. The unstable

nature of the molecule required a flow system where the precursor was pyrolyzed immediately

before entering the absorption cell. The Stark effect was utilized to modulate the rotational

transitions, which aids in their identification and allows for the determination of the molecular
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dipole moment. By analyzing the frequencies of the rotational transitions for the parent

molecule and its isotopologues, the moments of inertia were determined, from which the

molecular geometry can be derived.

To probe the torsional potential of the methyl group, visible laser-induced fluorescence

spectroscopy in a supersonic jet was employed. Thioacetaldehyde was generated by

pyrolysis and then rapidly cooled in a supersonic expansion of an inert gas. This cooling

simplifies the spectrum by populating only the lowest rotational and vibrational levels. A tunable

dye laser was used to excite the molecules, and the resulting fluorescence was detected.

Analysis of the vibrational structure in the electronic spectrum, particularly the progressions

involving the methyl torsion, allowed for the determination of the barrier to internal rotation.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.benchchem.com/product/b13765720?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13765720?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis

Derived Data

2,4,6-trimethyl-1,3,5-trithiane

Pyrolysis

Gaseous Thioacetaldehyde

Microwave Spectroscopy
(Stark Cell)

Flow System

Visible Jet Spectroscopy

Supersonic Jet

Dipole Moment Rotational Constants Rotational Barrier

Molecular Geometry

Click to download full resolution via product page

Figure 2. Experimental workflow for thioacetaldehyde characterization.

Computational Methods
Ab initio molecular orbital calculations have been instrumental in providing a detailed picture of

the molecular structure and energetics of thioacetaldehyde.
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The geometries of the eclipsed and staggered conformers were fully optimized using Møller-

Plesset perturbation theory to the second order (MP2). A triple-zeta basis set with polarization

and diffuse functions (e.g., 6-311+G(d,p)) is typically employed to accurately describe the

electron distribution, particularly around the sulfur atom and in the lone pairs. The optimization

process involves finding the minimum energy structures on the potential energy surface, which

correspond to the equilibrium geometries of the conformers.

The barrier to internal rotation of the methyl group was calculated by performing a series of

constrained optimizations. The dihedral angle defining the methyl group orientation was fixed at

various angles between the eclipsed and staggered positions, and the rest of the molecular

geometry was allowed to relax. The energy difference between the minimum (eclipsed) and

maximum (staggered) energy points on this torsional potential energy curve provides the

rotational barrier height.
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Figure 3. Computational workflow for thioacetaldehyde analysis.

Conclusion
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The molecular structure and bonding of thioacetaldehyde have been successfully

characterized through a synergistic approach combining microwave and visible jet

spectroscopy with ab initio calculations. These studies have provided precise values for its

dipole moment, detailed geometric parameters for its conformers, and the energy barrier to

internal rotation. This body of knowledge is crucial for understanding the fundamental

properties of thiocarbonyl compounds and serves as a valuable resource for researchers in

physical chemistry, astrochemistry, and drug development where thioaldehyde moieties may be

of interest. Further studies, particularly high-resolution rotational spectroscopy of a wider range

of isotopologues, could refine the experimental molecular structure.

To cite this document: BenchChem. [An In-depth Technical Guide to the Molecular Structure
and Bonding of Thioacetaldehyde]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13765720#thioacetaldehyde-molecular-structure-
and-bonding]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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